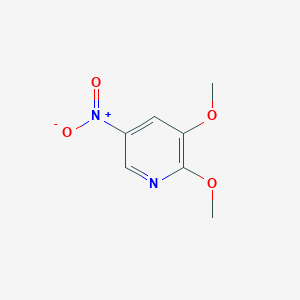

2,3-Dimethoxy-5-nitropyridine

Description

BenchChem offers high-quality 2,3-Dimethoxy-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDEVOJAUAPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397275 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507473-22-5 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxy-5-nitropyridine

CAS Number: 507473-22-5

Abstract

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-nitropyridine, identified by CAS number 507473-22-5.[1][2] As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of complex molecular architectures. This document details its physicochemical properties, explores its strategic importance in medicinal chemistry and materials science, presents a plausible synthetic route with mechanistic considerations, and outlines critical safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development, offering expert insights into the compound's reactivity and potential applications.

Chemical Identity and Physicochemical Properties

2,3-Dimethoxy-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous biologically active compounds, and its functionalization with electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic profile, making it a versatile building block in organic synthesis.[3][4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 507473-22-5 | [1][2][5] |

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2][6] |

| IUPAC Name | 2,3-dimethoxy-5-nitropyridine | |

| SMILES | COc1cc(cnc1OC)[O-] | [2] |

| Appearance | Expected to be a solid, likely yellow in color | Inferred from related compounds |

| Melting Point | Not publicly available; requires experimental determination. | |

| Boiling Point | Not publicly available; requires experimental determination. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

The Strategic Importance in Synthesis

Nitropyridine derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[3][4] The presence and specific arrangement of the functional groups in 2,3-Dimethoxy-5-nitropyridine confer distinct advantages for synthetic chemists.

-

Activated Aromatic System : The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of potential leaving groups on the ring.

-

Modifiable Functional Groups : The nitro group can be readily reduced to an amine, providing a reactive handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination. This transformation is fundamental for building the core of many active pharmaceutical ingredients (APIs).[7]

-

Directing Effects : The two methoxy groups are electron-donating and ortho-, para-directing. In the synthesis of this molecule, their presence directs the incoming electrophile (the nitro group) to the C5 position, ensuring high regioselectivity and product purity.[8]

This combination of features makes 2,3-Dimethoxy-5-nitropyridine a high-value precursor for developing novel compounds, particularly in areas like kinase inhibitor research, where substituted pyridines are prevalent structural motifs.[8][9]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis protocols for 2,3-Dimethoxy-5-nitropyridine are not widely published, a logical and efficient route can be designed based on established principles of aromatic chemistry. The most direct approach involves the electrophilic nitration of the precursor, 2,3-dimethoxypyridine.

Proposed Synthesis Workflow

The following protocol is a validated, general method for the nitration of activated aromatic systems and is presented here as a reliable framework for synthesizing the target compound.

Caption: Proposed workflow for the synthesis of 2,3-Dimethoxy-5-nitropyridine.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material, 2,3-dimethoxypyridine, in concentrated sulfuric acid. The acid serves as both a solvent and a catalyst.

-

Cooling : Cool the mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the nitration reaction and to prevent over-nitration or side reactions.

-

Addition of Nitrating Agent : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the pyridine precursor, ensuring the internal temperature does not rise above 10 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Workup : Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the solid product.

-

Isolation and Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2,3-Dimethoxy-5-nitropyridine.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the electronic effects of the methoxy groups. Both are ortho-, para-directing activators. The C4 and C6 positions are ortho and para to the C3-methoxy group, while the C4 and C6 positions are also ortho and para to the C2-methoxy group. The C5 position is meta to both. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, creating a powerful electron-withdrawing pyridinium ion. This deactivates all positions, but the C3 and C5 positions are least deactivated. The combined directing effects of the methoxy groups favor substitution at the C5 position, leading to the desired product.

Applications in Advanced Synthesis

The true value of 2,3-Dimethoxy-5-nitropyridine lies in its potential for elaboration into more complex molecules. Its functional groups serve as handles for a variety of downstream chemical transformations.

Caption: Key derivatization pathways for 2,3-Dimethoxy-5-nitropyridine.

-

Reduction to Amine : The most common and pivotal transformation is the reduction of the nitro group to a primary amine (5-amino-2,3-dimethoxypyridine). This is typically achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like tin(II) chloride.

-

Building Block for APIs : The resulting aminopyridine is a highly valuable intermediate. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in coupling reactions to construct larger, more complex molecular frameworks. These motifs are central to many modern pharmaceuticals.[3]

Safety, Handling, and Storage

Table 2: Summary of Anticipated Hazards and Precautions

| Category | Recommendation | Reference |

| GHS Hazard Statements | Expected to include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [10][11][12] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [11] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [12] |

| First Aid | Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13] Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13] Inhalation : Move person to fresh air. Call a poison center or doctor if you feel unwell.[10] Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[10] | |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |

Conclusion

2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5) is a strategically important chemical intermediate with significant potential in research and development, particularly within the pharmaceutical sector. Its well-defined reactivity, governed by the interplay of its methoxy and nitro functional groups, allows for its use as a versatile scaffold in the synthesis of complex target molecules. This guide has provided a technical foundation covering its properties, a robust synthesis strategy, key applications, and essential safety protocols to enable its effective and safe utilization in the laboratory.

References

-

Jubilant Ingrevia. 2-Methoxy-5-nitropyridine. [Link]

-

PubChem. 2-Methoxy-3,5-dinitropyridine. [Link]

-

International Union of Crystallography. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

-

Chemsrc. 3-Methoxy-2-nitropyridine | CAS#:20265-37-6. [Link]

-

PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

-

Pharmaffiliates. The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. [Link]

-

ChemBK. 2-Methoxy-5-nitropyridine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for... [Link]

-

PubChem. 3,5-Dimethoxy-2-nitropyridine. [Link]

-

Pharma Compass. The Role of Nitropyridine Intermediates in Modern Drug Discovery. [Link]

-

National Institutes of Health. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. appchemical.com [appchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 6. 3,5-Dimethoxy-2-nitropyridine | C7H8N2O4 | CID 817245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 9. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties of 2,3-Dimethoxy-5-nitropyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the electron-deficient pyridine core imparts a unique reactivity profile that is ripe for exploration. This document details its physicochemical characteristics, offers a plausible synthetic pathway, analyzes its spectral data, and describes its key chemical transformations. Emphasis is placed on the causality behind its reactivity and the practical application of this knowledge in a research and development setting.

Core Physicochemical Properties

2,3-Dimethoxy-5-nitropyridine is a distinct chemical entity whose utility is grounded in its fundamental physical and chemical properties. A summary of these characteristics is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 507473-22-5 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Appearance | Yellow solid (predicted based on analogs) | [3] |

| SMILES | COc1cc(cnc1OC)[O-] | [2] |

| Purity | Typically >97% | [4] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the introduction of a nitro group onto the 2,3-dimethoxypyridine ring via electrophilic aromatic substitution.

Caption: Proposed synthesis of 2,3-Dimethoxy-5-nitropyridine.

Causality and Experimental Design:

The pyridine ring is inherently electron-deficient. However, the two methoxy groups at the C2 and C3 positions are strong activating, ortho-, para-directing groups due to their resonance electron-donating effects. The nitration reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] The methoxy groups direct the incoming electrophile. The C5 position is para to the C2-methoxy group and ortho to the C3-methoxy group, making it a highly activated and sterically accessible site for nitration. The reaction of 3,5-dimethoxypyridine has been shown to proceed on the conjugate acid to yield the 2-nitro product, demonstrating the feasibility of nitrating activated methoxypyridines.[7]

Experimental Protocol: Proposed Synthesis

WARNING: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be on hand for temperature control.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dimethoxypyridine (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.

-

Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethoxypyridine, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-Dimethoxy-5-nitropyridine.

Spectral Data and Structural Elucidation

The structural identity of 2,3-Dimethoxy-5-nitropyridine is confirmed through a combination of spectroscopic techniques. Below is a table of predicted data based on the analysis of analogous structures.[8][9]

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the methoxy groups (-OCH₃) expected around 3.9-4.1 ppm. - Two doublets for the aromatic protons on the pyridine ring. The H4 proton (doublet, ~7.5-7.8 ppm) and the H6 proton (doublet, ~8.5-8.8 ppm) would show coupling to each other. |

| ¹³C NMR | - Two signals for the methoxy carbons (~55-60 ppm). - Five distinct signals for the pyridine ring carbons, with carbons bearing the nitro and methoxy groups shifted accordingly. The C5 carbon attached to the nitro group would be significantly deshielded. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹. - C-O-C stretching vibrations for the methoxy groups around 1250-1000 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the pyridine ring around 1600-1450 cm⁻¹.[10] |

| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak at m/z = 184. - Characteristic fragmentation patterns including the loss of a nitro group (M-46), a methoxy group (M-31), or formaldehyde (M-30) from a methoxy group.[11] |

Chemical Reactivity and Key Transformations

The reactivity of 2,3-Dimethoxy-5-nitropyridine is dictated by the electronic properties of its substituents. The nitro group strongly deactivates the pyridine ring, making it highly susceptible to nucleophilic attack, while also being a key functional group for reduction.

Reduction of the Nitro Group

A foundational transformation in the use of this intermediate is the reduction of the nitro group to an amine. This reaction unmasks a nucleophilic site, opening up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization.

Caption: Reduction of the nitro group to form a primary amine.

Mechanistic Insight: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a clean and efficient method for this reduction. Alternatively, metal-acid systems like iron or tin in hydrochloric acid can be employed, which are often cost-effective for larger-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the C5-nitro group, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. While the methoxy groups are not excellent leaving groups, under forcing conditions or with highly potent nucleophiles, substitution at the C2 position could be possible. However, the more common application of SNAr in related systems involves the displacement of a better leaving group (like a halogen) that is activated by a nitro substituent.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] Nitropyridine derivatives like 2,3-Dimethoxy-5-nitropyridine are crucial building blocks for accessing novel chemical space in drug discovery.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): After reduction of the nitro group to an amine, the resulting 5-amino-2,3-dimethoxypyridine serves as a versatile precursor. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures targeting a wide range of diseases.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for generating libraries of related molecules for high-throughput screening. By varying the nucleophile in SNAr reactions or the coupling partner for the derived amine, thousands of distinct compounds can be synthesized to probe biological targets.

-

Modulation of Physicochemical Properties: The specific arrangement of the two methoxy groups and the polar nitro/amino group allows for fine-tuning of properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for developing viable drug candidates.

Safety and Handling

As a research chemical, 2,3-Dimethoxy-5-nitropyridine requires careful handling to minimize risk.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[2][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Store locked up.[2][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2,3-Dimethoxy-5-nitropyridine is a synthetically valuable compound whose chemical properties are defined by the electronic interplay of its functional groups on a pyridine core. Its utility as a precursor for generating complex, biologically active molecules makes it a significant tool for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

AOBChem USA. 2,3-Dimethoxypyridine. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aobchem.com [aobchem.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-nitropyridine is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active compounds. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine ring, make it a valuable scaffold for targeting a range of biological receptors and enzymes. This guide provides a comprehensive overview of the primary synthetic pathway for 2,3-Dimethoxy-5-nitropyridine, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: A Two-Step Approach from 2,3-Dichloropyridine

The most direct and widely applicable synthesis of 2,3-Dimethoxy-5-nitropyridine commences with the commercially available 2,3-dichloropyridine. This pathway involves two sequential reactions: regioselective nitration followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy groups.

Caption: Primary synthesis workflow for 2,3-Dimethoxy-5-nitropyridine.

Step 1: Nitration of 2,3-Dichloropyridine

The initial step involves the electrophilic nitration of 2,3-dichloropyridine to introduce a nitro group at the C5 position. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene; however, the reaction can be driven to completion under forcing conditions using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2,3-dichloropyridine to the sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition of the nitrating mixture, allow the reaction to warm to room temperature and then heat to 100-110 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The initial cooling is crucial to control the exothermic nature of the acid mixing. The subsequent heating provides the necessary activation energy for the nitration of the deactivated pyridine ring.

-

Regioselectivity: The nitro group is directed to the C5 position, which is meta to the ring nitrogen and ortho/para to the directing chloro groups. This is the thermodynamically favored product.

Step 2: Methoxylation of 2,3-Dichloro-5-nitropyridine

The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms of 2,3-dichloro-5-nitropyridine are displaced by methoxy groups using sodium methoxide in methanol. The presence of the electron-withdrawing nitro group at C5 activates the pyridine ring towards nucleophilic attack, facilitating the substitution.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

-

To the stirred solution of sodium methoxide, add 2,3-dichloro-5-nitropyridine portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dimethoxy-5-nitropyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Sodium Methoxide as Nucleophile: Sodium methoxide provides a strong nucleophile (CH₃O⁻) required to displace the chloride ions.

-

Methanol as Solvent: Methanol is the solvent of choice as it is the conjugate acid of the methoxide nucleophile and readily dissolves the reactants.

-

Inert Atmosphere: The use of an inert atmosphere is important when preparing sodium methoxide from sodium metal to prevent reaction with atmospheric moisture and oxygen.

Alternative Synthesis Strategies

While the pathway from 2,3-dichloropyridine is the most common, other routes can be considered depending on the availability of starting materials and the desired scale of synthesis.

solubility of 2,3-Dimethoxy-5-nitropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitropyridine in Organic Solvents

Abstract

Solubility is a foundational physicochemical property that critically influences the trajectory of a compound through the drug development pipeline, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 2,3-Dimethoxy-5-nitropyridine, a key heterocyclic intermediate. In the absence of extensive published quantitative data, this document synthesizes theoretical solubility predictions based on molecular structure, qualitative insights from structurally analogous compounds, and detailed, field-proven experimental protocols. Our objective is to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to accurately determine and leverage the solubility characteristics of this compound in various organic solvents.

Introduction to 2,3-Dimethoxy-5-nitropyridine

2,3-Dimethoxy-5-nitropyridine is a substituted pyridine derivative featuring two electron-donating methoxy groups and a strong electron-withdrawing nitro group. This unique electronic configuration makes it a valuable building block in medicinal chemistry and materials science. Understanding its interaction with various solvents is paramount for optimizing synthetic routes, developing effective purification strategies (such as crystallization), and preparing homogenous solutions for analytical testing or screening assays.

The solubility of a substance is a state of dynamic equilibrium, where the rates of dissolution and precipitation are equal when a solid compound is in contact with a solution of its own molecules. This equilibrium is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. This guide will deconstruct these interactions to provide a predictive framework and an empirical methodology for assessing the solubility of 2,3-Dimethoxy-5-nitropyridine.

Physicochemical Profile and Structural Analysis

The molecular structure of 2,3-Dimethoxy-5-nitropyridine provides the primary clues to its solubility behavior. The key features include a polar aromatic pyridine ring, a highly polar nitro group capable of strong dipole-dipole interactions, and two methoxy groups which can act as hydrogen bond acceptors.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| CAS Number | 507473-22-5 | |

| Appearance | Solid (predicted) | General chemical knowledge |

| Key Structural Features | Pyridine ring, two methoxy groups, one nitro group | - |

The presence of both polar (nitro, methoxy, pyridine nitrogen) and non-polar (aromatic ring) regions suggests that the compound's solubility will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic for predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 2,3-Dimethoxy-5-nitropyridine has no hydrogen bond donors, the oxygen atoms of the nitro and methoxy groups, as well as the pyridine nitrogen, can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents possess significant dipole moments but do not have O-H or N-H bonds. The strong dipole of the nitro group and the overall polarity of the molecule should lead to favorable dipole-dipole interactions, predicting good solubility in this class of solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity of 2,3-Dimethoxy-5-nitropyridine makes it structurally dissimilar, leading to a prediction of poor solubility .

-

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, making them potentially useful for reactions and chromatography.

Based on data for the analogous compound 2-chloro-5-nitroaniline, the solubility in a range of solvents was found to decrease in the order: N-methylpyrrolidone (NMP) > acetone > ethyl acetate > acetonitrile > ethanol > methanol > isopropanol. While not a direct measure, this trend reinforces the expectation of higher solubility in polar aprotic solvents compared to alcohols for similar nitropyridine structures.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The following protocols describe two robust and widely accepted methods: the Equilibrium Shake-Flask Method and the Gravimetric Method.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Causality: The core principle is to allow the system to reach a state of true thermodynamic equilibrium, where the chemical potential of the solid solute is equal to that of the dissolved solute. Agitation increases the surface area for dissolution, and a sufficient equilibration time (often 24-72 hours) ensures this equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of 2,3-Dimethoxy-5-nitropyridine to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

A calibration curve prepared with known concentrations of 2,3-Dimethoxy-5-nitropyridine in the same solvent is required for accurate quantification.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 2: Gravimetric Solubility Determination

The gravimetric method is a simpler, direct approach that relies on the precise weighing of the dissolved solute after solvent evaporation. It is particularly useful when an analytical standard for HPLC or UV-Vis is unavailable.

Causality: This method directly measures the mass of the solute present in a known volume or mass of a saturated solution. The key assumption is that the solute is non-volatile and thermally stable under the drying conditions used to evaporate the solvent.

Methodology:

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Equilibrium method to prepare a saturated solution and allow the excess solid to settle.

-

Sample Collection: Pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature well below the melting point of the solute to avoid degradation.

-

Drying to Constant Weight: Once the solvent is fully evaporated, place the dish in an oven (e.g., 60-80 °C) to remove any residual solvent traces. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation:

-

Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish).

-

Solubility (in g/mL) = Weight of solute / Volume of supernatant taken.

-

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion and Recommendations

For researchers and drug development professionals requiring precise data, direct experimental determination is strongly recommended. The Equilibrium Shake-Flask Method coupled with HPLC analysis provides the most accurate and reliable results. For a more rapid or less instrument-intensive approach, the Gravimetric Method offers a viable and straightforward alternative. The protocols detailed in this guide provide a self-validating framework for generating the critical solubility data needed to advance research and development involving 2,3-Dimethoxy-5-nitropyridine.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

Solubility equilibrium. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Gravimetric Analysis - Solubility of Things. (n.d.).

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

- Method for Measuring Aqueous Solubilities of Organic Compounds. (1994). American Chemical Society.

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved January 4, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry course website.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central - NIH.

-

2-Methoxy-3,5-dinitropyridine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2,3-Dimethoxy-5-nitropyridine. (n.d.). Appchem. Retrieved January 4, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-Methoxy-5-nitropyridine. (2024, April 9). ChemBK. Retrieved January 4, 2026, from [Link]

-

3,5-Dimethoxy-2-nitropyridine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

A Technical Guide to the Electrophilicity of the 2,3-Dimethoxy-5-nitropyridine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the electrophilic nature of the 2,3-dimethoxy-5-nitropyridine scaffold, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect the electronic interplay of the substituent groups—two electron-donating methoxy groups and a powerful electron-withdrawing nitro group—to understand their collective impact on the pyridine ring's reactivity. This document moves beyond a superficial overview to offer a causal explanation of the molecule's behavior in key chemical transformations, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, supported by mechanistic insights and visual diagrams, are provided to equip researchers with the practical knowledge required for its effective utilization in synthesis and drug design.

Introduction: The Pyridine Ring as a Privileged Scaffold

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render it electron-deficient compared to benzene. This inherent electron deficiency, or electrophilicity, makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is both a challenge and an opportunity in synthetic chemistry. The strategic placement of functional groups can dramatically modulate this reactivity, allowing for fine-tuned control over its chemical behavior. The 2,3-dimethoxy-5-nitropyridine core is a prime example of such a highly functionalized and synthetically versatile scaffold.

Modulating the Electronic Landscape: Substituent Effects in 2,3-Dimethoxy-5-nitropyridine

The reactivity of the pyridine ring in 2,3-dimethoxy-5-nitropyridine is a direct consequence of the cumulative electronic effects of its substituents. A careful analysis of these effects is crucial for predicting its behavior in chemical reactions.

The Activating and Directing Effects of Methoxy Groups

The two methoxy (-OCH3) groups at the C2 and C3 positions are strong electron-donating groups (EDGs). They exert their influence primarily through the resonance effect (+R or +M), where the lone pairs on the oxygen atoms can be delocalized into the pyridine ring. This donation of electron density increases the electron richness of the ring, which would typically decrease its overall electrophilicity. However, their positions are critical. They also exert a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.

The Powerful Deactivating Effect of the Nitro Group

In stark contrast, the nitro (-NO2) group at the C5 position is one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis. It deactivates the ring towards electrophilic substitution but powerfully activates it towards nucleophilic attack. This is achieved through two mechanisms:

-

Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.

-

Strong Resonance Effect (-R or -M): The nitro group can withdraw electron density from the ring via resonance, delocalizing the negative charge that develops during a nucleophilic attack. This is particularly effective when the nitro group is positioned para or ortho to the site of attack.

The Net Effect: A Highly Electrophilic Pyridine Core

The combined influence of the two methoxy groups and one nitro group creates a unique electronic environment. While the methoxy groups donate electron density, the nitro group's powerful electron-withdrawing nature dominates, resulting in a significantly electron-deficient pyridine ring. This makes the 2,3-dimethoxy-5-nitropyridine core highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The electron-deficient nature of the 2,3-dimethoxy-5-nitropyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.

-

Departure of the Leaving Group: The aromaticity is restored by the elimination of a leaving group from the same carbon atom that was attacked.

In the case of 2,3-dimethoxy-5-nitropyridine, the most likely positions for nucleophilic attack are C2, C4, and C6, as these positions are ortho or para to the powerful electron-withdrawing nitro group. The negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate and facilitating the reaction.

The presence of a good leaving group, such as a halide, at one of these activated positions would make the SNAr reaction particularly facile. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is readily displaced by various nucleophiles.[1]

Visualizing the Mechanism

The following diagram illustrates the SNAr mechanism on a model nitropyridine system.

Caption: Generalized SNAr mechanism on a nitropyridine ring.

Synthetic Applications and Experimental Protocols

The electrophilic nature of the 2,3-dimethoxy-5-nitropyridine core has been exploited in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The nitro group not only activates the ring for nucleophilic substitution but can also be readily reduced to an amino group, providing a handle for further functionalization.

Representative Protocol: Synthesis of a 2-Amino-5-nitropyridine Derivative

This protocol is a generalized example based on common synthetic transformations of nitropyridines.

Reaction: Nucleophilic substitution of a chlorine atom at the 2-position of a nitropyridine with an amine.

Materials:

-

2-Chloro-3,5-dinitropyridine (or a similar activated chloropyridine)

-

Desired primary or secondary amine

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - MeCN)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, stirring and heating apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: To the flask, add 2-chloro-3,5-dinitropyridine (1.0 eq) and dissolve it in the anhydrous solvent.

-

Nucleophile Addition: Add the amine (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture with the starting material. The appearance of a new, more polar spot and the disappearance of the starting material spot indicate a successful transformation. Further characterization of the purified product by NMR and Mass Spectrometry will confirm its identity and purity.

Data Summary: Reactivity Trends

| Position of Attack | Activating Group | Predicted Reactivity | Rationale |

| C2 | ortho to NO2 | High | Strong activation by the nitro group and stabilization of the Meisenheimer complex. |

| C4 | para to NO2 | High | Strong activation by the nitro group and effective delocalization of the negative charge. |

| C6 | ortho to NO2 | High | Strong activation by the nitro group and stabilization of the Meisenheimer complex. |

| C5 | - | Low | No direct activation by the nitro group. |

Advanced Concepts: Vicarious Nucleophilic Substitution (VNS)

Beyond classical SNAr, electrophilic nitropyridines can also undergo Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization.[2] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by a base-induced β-elimination of the leaving group to afford the substituted product.[2][3] This allows for the direct introduction of alkyl and other groups onto the pyridine ring without the need for a pre-installed leaving group.[2][3]

References

The Strategic Utility of 2,3-Dimethoxy-5-nitropyridine in Modern Drug Discovery: A Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] Within this vast chemical space, 2,3-Dimethoxy-5-nitropyridine emerges as a highly versatile, yet underexplored, building block. Its unique electronic and steric properties, conferred by the vicinal methoxy groups and the powerfully electron-withdrawing nitro substituent, render it an attractive starting point for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and potential research applications of 2,3-Dimethoxy-5-nitropyridine, with a particular focus on its role as a scaffold in the development of targeted therapies, such as kinase inhibitors. Detailed, actionable protocols and mechanistic insights are presented to empower researchers in drug development and chemical biology to harness the full potential of this strategic synthetic intermediate.

Introduction: The Architectural Value of Substituted Pyridines

The pyridine ring is a fundamental motif in a multitude of FDA-approved drugs and clinical candidates, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[3] The strategic placement of substituents on this heterocyclic core is a key determinant of biological activity and pharmacokinetic properties. 2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5) represents a pyridine scaffold with a distinct substitution pattern that offers a confluence of reactivity and structural pre-organization, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of 2,3-Dimethoxy-5-nitropyridine

| Property | Value | Source |

| CAS Number | 507473-22-5 | Commercial Suppliers |

| Molecular Formula | C₇H₈N₂O₄ | Commercial Suppliers |

| Molecular Weight | 184.15 g/mol | Commercial Suppliers |

| Appearance | Pale yellow to yellow powder (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of 2,3-Dimethoxy-5-nitropyridine is not abundant, a robust and logical synthetic route can be proposed based on established principles of pyridine chemistry, particularly the reactivity of halonitropyridines. The commercially available 2,3-dichloro-5-nitropyridine serves as an ideal starting material.[4]

Proposed Synthetic Protocol: Sequential Nucleophilic Aromatic Substitution

The synthesis hinges on a sequential nucleophilic aromatic substitution (SNAr) strategy. The powerful electron-withdrawing effect of the nitro group at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4).[5][6] In the case of 2,3-dichloro-5-nitropyridine, both the C2 and C3 positions are activated. The inherent regioselectivity of such reactions is a critical consideration.

Diagram 1: Proposed Synthesis of 2,3-Dimethoxy-5-nitropyridine

Caption: Proposed two-step synthesis of 2,3-Dimethoxy-5-nitropyridine.

Step-by-Step Methodology:

-

Mon-methoxylation: To a solution of 2,3-dichloro-5-nitropyridine in anhydrous methanol at room temperature, add one equivalent of sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC). The rationale for this regioselectivity is the greater activation of the C2 position by the adjacent nitrogen atom, which can better stabilize the negative charge in the Meisenheimer intermediate.[6]

-

Di-methoxylation: Upon completion of the first step, an excess of sodium methoxide is added to the reaction mixture, and the temperature is elevated to reflux. The second substitution at the C3 position is expected to be slower due to reduced activation compared to the C2 position.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethoxy-5-nitropyridine

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H-4 | ~8.5 | ~145 |

| H-6 | ~9.0 | ~150 |

| 2-OCH₃ | ~4.0 | ~55 |

| 3-OCH₃ | ~4.1 | ~56 |

| C-2 | - | ~160 |

| C-3 | - | ~155 |

| C-5 | - | ~140 |

Note: These are theoretical predictions and may vary from experimental values. Predictions can be refined using online NMR prediction tools.[7][8][9]

Infrared (IR) Spectroscopy: Expected characteristic peaks would include strong absorptions around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively. C-O stretching vibrations for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 184.15 g/mol .

Chemical Reactivity and Synthetic Potential

The reactivity of 2,3-Dimethoxy-5-nitropyridine is dominated by the interplay of its substituents. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it a prime substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the pyridine ring for SNAr reactions. While the methoxy groups are generally poor leaving groups, their displacement can be achieved with highly reactive nucleophiles under forcing conditions. More strategically, the nitro group itself can be displaced by certain nucleophiles, a less common but documented reaction pathway for nitropyridines.[10]

Diagram 2: Reactivity of 2,3-Dimethoxy-5-nitropyridine

Caption: Key synthetic transformations of 2,3-Dimethoxy-5-nitropyridine.

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine. This reaction unlocks a wealth of subsequent synthetic possibilities. The resulting 5-amino-2,3-dimethoxypyridine is a highly valuable intermediate, as the amino group can be readily functionalized.

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-Dimethoxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude 5-amino-2,3-dimethoxypyridine.

Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed.[11]

Functionalization for Cross-Coupling Reactions

While not directly a reaction of 2,3-Dimethoxy-5-nitropyridine, its conversion into derivatives suitable for cross-coupling reactions is a key aspect of its utility. For instance, the nitro group can be a precursor to a diazonium salt, which can then be converted to a halide. This halogenated derivative can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents at the 5-position.

Potential Research Applications in Drug Discovery

The true value of 2,3-Dimethoxy-5-nitropyridine lies in its potential as a scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology and infectious diseases.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a template for orienting substituents to interact with the ATP-binding site of the kinase.[12][13][14] The 2,3-dimethoxypyridine moiety can serve as an excellent scaffold, with the substituents at the 5-position, introduced after the reduction of the nitro group, being directed towards the solvent-exposed region of the kinase active site.

Diagram 3: 2,3-Dimethoxy-5-nitropyridine as a Kinase Inhibitor Scaffold

Caption: Workflow for utilizing 2,3-Dimethoxy-5-nitropyridine in kinase inhibitor discovery.

The vicinal methoxy groups can play a crucial role in modulating the solubility and metabolic stability of the final compounds, as well as potentially forming key interactions within the kinase active site.

Precursor for Fused Heterocyclic Systems

The 5-amino-2,3-dimethoxypyridine intermediate is a versatile precursor for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including anticancer properties.[14] The adjacent amino and methoxy groups can participate in cyclization reactions to form these more complex and rigid scaffolds.

Probe for Chemical Biology

The ability to readily introduce a variety of functional groups at the 5-position makes 2,3-Dimethoxy-5-nitropyridine an attractive starting point for the development of chemical probes. These probes can be used to study the function and localization of proteins in living cells. For example, a fluorescent dye or a photoaffinity label could be appended to the pyridine core.

Conclusion and Future Outlook

2,3-Dimethoxy-5-nitropyridine, while not extensively documented, represents a synthetic building block of significant strategic importance. Its predictable reactivity, particularly the facile reduction of the nitro group to an amine, opens up a vast chemical space for exploration. The resulting 5-amino-2,3-dimethoxypyridine is a highly valuable intermediate for the synthesis of libraries of compounds targeting a range of biological targets, with a particular emphasis on protein kinases. This guide has outlined a plausible synthetic route, predicted its key characteristics, and highlighted its potential applications. It is our hope that this detailed technical overview will stimulate further research into this versatile molecule and accelerate the discovery of novel therapeutics.

References

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-二氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethoxy-5-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-5-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring two electron-donating methoxy groups and a powerful electron-withdrawing nitro group, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of substituted nitropyridines, detailed synthetic routes to 2,3-Dimethoxy-5-nitropyridine, its physicochemical properties, and its applications in medicinal chemistry. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1][2] Nitropyridines, a class of pyridine derivatives, have garnered significant attention in medicinal chemistry due to their versatile reactivity. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a wide array of biologically active molecules.[1][3] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative agents.[1]

Discovery and Historical Context

The history of pyridine itself dates back to the 19th century, with its chemical structure being elucidated decades after its initial discovery.[2] The deliberate synthesis of substituted pyridines, including nitropyridines, has been a continuous area of research driven by the quest for new therapeutic agents. Early methods for the synthesis of nitropyridines were often characterized by harsh reaction conditions and low yields. However, the development of more sophisticated synthetic methodologies has enabled the efficient and regioselective synthesis of a wide variety of polysubstituted nitropyridines, including the subject of this guide, 2,3-Dimethoxy-5-nitropyridine.[4]

Synthesis of 2,3-Dimethoxy-5-nitropyridine: A Tale of Two Pathways

The synthesis of 2,3-Dimethoxy-5-nitropyridine can be approached through two primary strategic disconnections, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Nitration of 2,3-Dimethoxypyridine

This approach involves the direct nitration of the pre-formed 2,3-dimethoxypyridine ring system. The key challenge in this pathway is controlling the regioselectivity of the nitration reaction. The two methoxy groups at the 2- and 3-positions are ortho- and para-directing, which could potentially lead to a mixture of nitrated products. However, the electronic and steric environment of the pyridine ring often favors nitration at the 5-position.

Diagram of Synthetic Pathway A:

Caption: Nitration of 2,3-dimethoxypyridine.

Experimental Protocol: Nitration of 2,3-Dimethoxypyridine

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and effective method for the nitration of aromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Step-by-Step Methodology:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2,3-dimethoxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,3-dimethoxypyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2,3-Dimethoxy-5-nitropyridine.

Pathway B: Methoxylation of 2,3-Dichloro-5-nitropyridine

This alternative pathway begins with a pre-nitrated and di-chlorinated pyridine ring, 2,3-dichloro-5-nitropyridine. The two chlorine atoms are then displaced by methoxy groups through a nucleophilic aromatic substitution reaction with sodium methoxide. This approach offers excellent control over the position of the nitro group.

Diagram of Synthetic Pathway B:

Caption: Synthesis from 2,3-dichloropyridine.

Experimental Protocol: Methoxylation of 2,3-Dichloro-5-nitropyridine

Causality Behind Experimental Choices: Sodium methoxide is a strong nucleophile and a strong base, making it ideal for the nucleophilic aromatic substitution of chloro-pyridines. Methanol is used as the solvent as it is the conjugate acid of the methoxide ion and can readily dissolve the sodium methoxide. The reaction is typically heated to facilitate the substitution reaction.

Step-by-Step Methodology:

-

Nitration of 2,3-Dichloropyridine:

-

Follow a similar nitration procedure as described in Pathway A, using 2,3-dichloropyridine as the starting material to synthesize 2,3-dichloro-5-nitropyridine.[5]

-

-

Methoxylation:

-

In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine in anhydrous methanol.

-

Carefully add a solution of sodium methoxide in methanol to the flask. The reaction is often exothermic, so the addition may need to be controlled.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude 2,3-Dimethoxy-5-nitropyridine by column chromatography or recrystallization.

-

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dimethoxy-5-nitropyridine is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in most organic solvents |

Applications in Drug Discovery and Development

2,3-Dimethoxy-5-nitropyridine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[6][7][8][9] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. The dimethoxy-substituted pyridine core can interact with various biological targets, and its electronic properties can be fine-tuned by modifying the substituents.

While specific drugs derived directly from 2,3-Dimethoxy-5-nitropyridine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The general class of substituted nitropyridines has been explored for activities including:

-

Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.[10]

-

Antiviral Compounds: Substituted pyridines have shown promise as antiviral agents.[1]

-

Central Nervous System (CNS) Active Agents: The pyridine scaffold is found in numerous drugs targeting CNS disorders.

Workflow for a Typical Drug Discovery Application:

Caption: A generalized drug discovery workflow.

Conclusion

2,3-Dimethoxy-5-nitropyridine stands as a testament to the power of heterocyclic chemistry in the advancement of medicinal science. Its synthesis, achievable through multiple strategic pathways, provides access to a versatile chemical scaffold. The unique interplay of its substituent groups makes it a valuable tool for the construction of novel molecular entities with the potential for significant biological activity. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like 2,3-Dimethoxy-5-nitropyridine in the drug discovery and development pipeline is undeniable.

References

-

(2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCr Journals. Retrieved from [Link]

-

(2025, September 2). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Retrieved from [Link]

-

Chupakhin, O. N., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

-

Kulakov, I. V., et al. (2024, April 23). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. ResearchGate. Retrieved from [Link]

-

O'Neill, P. M., et al. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

ResearchGate. (n.d.). Synthesis of Polysubstituted Pyridines: Literature Survey and Present Work. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Retrieved from [Link]

-

PubMed. (2025, May 5). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

ResearchGate. (2024, December 24). Reaction Mechanisms of 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5- Dinitropyridine with Piperidine: Quantum Mechanical and Molecular Modeling Perspectives in SARS-CoV-2 Research. ResearchGate. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmaceutical Intermediates/high purity/favorable price 3-Methoxy-2-nitropyridine, CasNo.20265-37-6 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 9. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 2,3-Dimethoxy-5-nitropyridine

An In-depth Technical Guide to the Theoretical Studies of 2,3-Dimethoxy-5-nitropyridine

Abstract